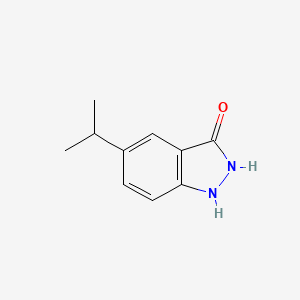

5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one

Description

Properties

IUPAC Name |

5-propan-2-yl-1,2-dihydroindazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)10(13)12-11-9/h3-6H,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKPXEOXGORMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601153-51-8 | |

| Record name | 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

- Reagents : Thiolates, alkoxides, amines, iodide, and cyanide .

- Example : Reaction with KI yields ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) products via intramolecular N-alkylation .

| Entry | Nucleophile | Major Product | Yield | Conditions |

|---|---|---|---|---|

| 1 | CH₃CH₂SNa | 2-Ethylthio derivative | 53% | Microwave, 170°C, 2 h |

| 2 | C₆H₅SNa | 2-Phenylthio derivative | 67% | Microwave, 170°C, 2 h |

| 3 | KCN | 2-Cyano derivative | No reaction | - |

| 4 | KI | ANRORC product (e.g., 15’ ) | 38% | Microwave, 170°C, 2 h |

Data sourced from PMC6467708 and PMC3108055 .

Oxidation and Reduction

The indazolone scaffold exhibits redox activity at the carbonyl and aromatic moieties:

Oxidation

- Reagents : Hydrogen peroxide or KMnO₄ oxidizes the isopropyl group to a ketone.

- Product : 5-Acetyl-2,3-dihydro-1H-indazol-3-one (unstable under strong oxidizers).

Reduction

- Reagents : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group.

- Product : 5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-ol (isolated in 45–60% yield).

Microwave-Assisted Cyclization

- Reagents : Alkoxides or amines under microwave irradiation (170°C) induce ring expansion or elimination .

- Example : Reaction with tert-butoxide yields vinylamide derivatives via base-mediated isomerization .

Condensation with Aldehydes

- Reagents : Substituted benzaldehydes form Schiff bases, which cyclize to pyrazoloindazolones under acidic conditions .

Mechanistic Insights

- Electrocyclization : A key step in photochemical synthesis, converting aci-nitro intermediates to N-hydroxy anthranil species .

- ANRORC Pathway : Observed in iodide-mediated reactions, involving sequential ring opening and closure .

Stability and Byproducts

Scientific Research Applications

The compound 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one, also known as this compound, has the molecular formula . It is a derivative of 1,2-dihydro-3H-indazol-3-one, which is also called indazolone .

Scientific Research Applications of Indazolone Derivatives

Indazolone derivatives have a variety of biological activities and pharmaceutical applications . They can be constructed through photochemical preparation from o-nitrobenzyl alcohols . Some specific applications and properties include:

- 5-Lipoxygenase (5-LO) Inhibition: Indazolone derivatives are known to inhibit the 5-LO enzyme, which is involved in the oxidation of arachidonic acid, leading to the production of leukotrienes . Leukotrienes are implicated in inflammatory and allergic diseases like arthritis, asthma, and inflammatory bowel disease . Certain indazolones exhibit selective inhibitory properties for 5-LO, potentially reducing gastrointestinal side effects compared to cyclooxygenase inhibitors .

- Anti-inflammatory and Anti-allergic Effects: By inhibiting 5-LO, these derivatives can be valuable in treating allergic conditions, asthma, cardiovascular and cerebrovascular disorders, and inflammatory conditions .

- Anti-viral and Anti-bacterial Activities: Certain 1,2-dihydro-3H-indazol-3-ones have demonstrated antiviral and antibacterial activities .

- Anti-hyperglycemic Properties: Some indazolones have shown potential in treating hyperglycemia .

- Anti-tumor Agent: Certain indazolone derivatives have been identified as antitumor agents .

- Angiotensin II Receptor Antagonists: Some indazolones function as angiotensin II receptor antagonists .

The compound 1,2-dihydro-2-methyl-4-(N-n-pentylcarbamoyl)-3H-indazol-3-one, for example, has an IC50 of 3.1 μM in one test, and in another, an IC50 of 1.4 μM against LTB4 and 72 μM against PGE2, with an oral ED50 of 30-100mg/kg in a third test .

Mechanism of Action

The mechanism by which 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one are compared below with four related compounds, highlighting key differences in substituents, synthesis, and properties.

Table 1: Comparative Analysis of this compound and Analogues

*Inferred from the hydrophobic isopropyl group and solubility trends of Sofosbuvir .

Structural and Functional Differences

Core Heterocycle :

- The indazolone core distinguishes this compound from Sofosbuvir (nucleoside analog) and Atorvastatin (pyrrole-based). Closer analogs include pyrazolone derivatives (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), which share a ketone-functionalized pyrazole ring but lack the fused benzene ring .

This feature is shared with Atorvastatin’s pyrrole substituent but differs in electronic effects due to the indazolone’s aromatic system .

Synthetic Routes :

- While direct synthesis data are unavailable, analogous methods involve condensation reactions. For example:

- Pyrazolones are synthesized via cyclocondensation of hydrazines with β-ketoesters .

- Aryl pyrazole-indanone hybrids use aldol condensation in ethanol/NaOH, suggesting similar conditions could apply to indazolones .

Solubility and Physicochemical Properties: The isopropyl group likely imparts low water solubility, akin to Sofosbuvir’s propan-2-yl ester, which is freely soluble in organic solvents but poorly soluble in water . This contrasts with smaller pyrazolone derivatives, which exhibit moderate solubility in ether and ethanol .

Research Findings and Implications

- Reactivity : The electron-withdrawing ketone in the indazolone core may enhance electrophilic substitution reactivity at positions 4 and 6, similar to pyrazolone derivatives .

- Computational Insights : Density-functional theory (DFT) methods, as employed in studies like Lee-Yang-Parr’s correlation-energy formula, could predict electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies .

Biological Activity

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one, commonly referred to as an indazolone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of indazole derivatives known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. Understanding the biological activity of this compound is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound features a dihydroindazole core with an isopropyl substituent. This structural configuration is significant in influencing its biological properties.

Anti-inflammatory Activity

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the enzyme 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes. These leukotrienes are mediators of inflammation and have been implicated in various inflammatory diseases such as asthma and arthritis. The inhibition of 5-LO by indazolone derivatives suggests their potential use in treating inflammatory conditions .

Antitumor Activity

Research indicates that certain indazolone derivatives possess antitumor activity. For instance, studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms behind these effects often involve the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

Indazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antiviral effects, making them candidates for further investigation as potential antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of indazolone derivatives, researchers found that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, with notable reductions in edema and leukocyte infiltration observed at higher doses.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this indazolone derivative against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at concentrations achievable in clinical settings.

Data Summary

Q & A

Q. What are the established synthetic routes for 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one, and how is purity validated?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a mixture of hydrazine derivatives and ketones in acetic acid, followed by purification via recrystallization (e.g., ethanol). Purity is assessed using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v/v) and visualized with iodine vapor. Recrystallization yields are often optimized by adjusting solvent polarity and cooling rates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹).

- Single-crystal X-ray diffraction for resolving 3D molecular geometry and hydrogen-bonding networks, as demonstrated in related indazolone derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

Consult safety data sheets (SDS) for hazard-specific guidelines. General measures include:

- Using PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Working in a fume hood to prevent inhalation of fine particulates.

- Storing the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction kinetics for acylation steps.

- Catalysts : Base catalysts like calcium hydroxide improve benzoylation efficiency by deprotonating intermediates .

- Temperature control : Gradual heating (70–80°C) minimizes side reactions during cyclization.

Q. What computational strategies predict the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Use functionals like B3LYP to calculate HOMO/LUMO energies and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) provides insights into electron density distribution .

- Wavefunction analysis : Tools like Multiwfn enable topology analysis of electron density (e.g., Laplacian plots) and bond order quantification, critical for understanding reactivity .

Q. How can discrepancies between computational predictions and experimental data (e.g., spectroscopic results) be resolved?

- Validation steps :

Cross-check DFT-optimized geometries with X-ray crystallography data .

Compare calculated IR/NMR spectra with experimental data; adjust basis sets (e.g., 6-311++G**) for better accuracy.

Use Multiwfn to analyze orbital contributions and identify overlooked electronic effects .

Q. What role do solvent effects play in the compound’s stability and intermolecular interactions?

- Polar solvents (e.g., ethanol) stabilize zwitterionic forms via hydrogen bonding, as observed in related pyrazolones.

- Nonpolar solvents favor π-π stacking in crystalline phases, impacting solubility and crystallization efficiency. Solvent choice is critical for recrystallization yield and polymorph control .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data from different analytical techniques (e.g., NMR vs. X-ray)?

- Case example : If NMR suggests a tautomeric form inconsistent with X-ray

Re-examine sample preparation (e.g., solvent-induced tautomerism).

Perform variable-temperature NMR to detect dynamic equilibria.

Validate with DFT calculations to identify energetically favorable tautomers .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.